molecular formula C12H16O3 B1463941 1-[4-(2-Methoxyethoxy)phenyl]propan-2-one CAS No. 91517-62-3

1-[4-(2-Methoxyethoxy)phenyl]propan-2-one

Cat. No.: B1463941
CAS No.: 91517-62-3
M. Wt: 208.25 g/mol
InChI Key: BLHSQVDJNBMBEX-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyethoxy)phenyl]propan-2-one is an organic compound with the molecular formula C12H16O3 It is characterized by a phenyl ring substituted with a 2-methoxyethoxy group and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methoxyethoxy)phenyl]propan-2-one typically involves the reaction of 4-hydroxyacetophenone with 2-methoxyethanol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of 4-hydroxyacetophenone reacts with the methoxyethanol to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactors and the use of more efficient catalysts to speed up the reaction and reduce by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Methoxyethoxy)phenyl]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(2-Methoxyethoxy)phenyl]propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyethoxy)phenyl]propan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of signaling cascades that lead to the desired biological effect .

Comparison with Similar Compounds

    1-[4-(2-Methoxyethoxy)-phenyl]-ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.

    1-[4-(2-Methoxyethoxy)-phenyl]-butan-2-one: Contains a butan-2-one group, differing in the length of the carbon chain.

    1-[4-(2-Methoxyethoxy)-phenyl]-propan-1-one: Similar but with the ketone group at a different position.

Uniqueness: 1-[4-(2-Methoxyethoxy)phenyl]propan-2-one is unique due to its specific substitution pattern and the presence of the 2-methoxyethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-[4-(2-methoxyethoxy)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(13)9-11-3-5-12(6-4-11)15-8-7-14-2/h3-6H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHSQVDJNBMBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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